molecular formula C27H35N3O3 B5985537 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine

1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine

Cat. No. B5985537
M. Wt: 449.6 g/mol
InChI Key: RODKYDHJIMIOLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine, also known as BPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications in various fields.

Mechanism of Action

The exact mechanism of action of 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine is not fully understood. However, it is believed to act on the dopaminergic and serotonergic systems in the brain. 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to have a range of biochemical and physiological effects. In animal models, 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to increase locomotor activity, decrease anxiety-like behavior, and improve cognitive function. It has also been shown to increase the release of dopamine and serotonin in certain brain regions.

Advantages and Limitations for Lab Experiments

One advantage of using 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine in lab experiments is its relatively low toxicity compared to other piperazine derivatives. However, one limitation is that it is not widely available and can be expensive to synthesize.

Future Directions

There are several potential future directions for research on 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine. One area of interest is its potential as a treatment for drug addiction, particularly cocaine addiction. Another area of interest is its potential as a treatment for Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine and to identify any potential side effects.

Synthesis Methods

1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine can be synthesized through a multi-step process starting with the reaction of benzyl chloride with piperazine to form N-benzylpiperazine. This intermediate is then reacted with 3-(phenoxyacetyl)propionic acid chloride in the presence of a base to form the desired compound.

Scientific Research Applications

1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential as a treatment for schizophrenia and Alzheimer's disease. In cancer research, 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been shown to inhibit the growth of certain cancer cells. In drug addiction research, 1-benzyl-4-{3-[1-(phenoxyacetyl)-3-piperidinyl]propanoyl}piperazine has been studied for its potential as a treatment for cocaine addiction.

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-3-[1-(2-phenoxyacetyl)piperidin-3-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O3/c31-26(29-18-16-28(17-19-29)20-23-8-3-1-4-9-23)14-13-24-10-7-15-30(21-24)27(32)22-33-25-11-5-2-6-12-25/h1-6,8-9,11-12,24H,7,10,13-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODKYDHJIMIOLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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